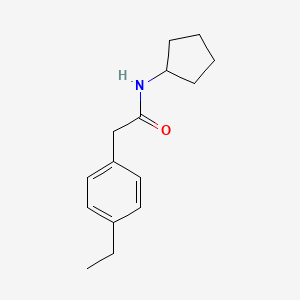

N-cyclopentyl-2-(4-ethylphenyl)acetamide

Description

N-cyclopentyl-2-(4-ethylphenyl)acetamide is an acetamide derivative featuring a cyclopentyl group attached to the nitrogen atom and a 4-ethylphenyl moiety at the adjacent carbon. For instance, N-cyclopentyl-substituted acetamides, such as N-cyclopentyl-2-(4-Oxochroman-3-yl)acetamide (3ak) from , demonstrate the importance of the cyclopentyl group in influencing solubility and molecular interactions via its nonpolar, cyclic structure . The 4-ethylphenyl group, seen in compounds like VUAA1 (), is associated with enhanced lipophilicity and receptor-binding capabilities, particularly in insect olfaction studies .

Properties

IUPAC Name |

N-cyclopentyl-2-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-12-7-9-13(10-8-12)11-15(17)16-14-5-3-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIDCJJAUYETED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectroscopic Properties

The substituents on the acetamide scaffold significantly alter physical and spectroscopic properties. Below is a comparison of key analogs:

Key Observations :

- Cycloalkyl vs. Aryl Substituents : Cyclopentyl (3ak) and cyclohexyl (3aj) groups impart distinct solubility profiles due to ring size and hydrophobicity. The cyclopentyl group in 3ak may enhance membrane permeability compared to bulkier cyclohexyl analogs .

- 4-Ethylphenyl Role : In VUAA1, the 4-ethylphenyl group contributes to strong binding with insect olfactory receptors (Orco), highlighting its utility in repellent design .

Key Observations :

- Cyclopentylamine-derived compounds (e.g., compound 5 in ) show variable yields (21–95%), suggesting sensitivity to steric hindrance during coupling reactions .

- VUAA1’s synthesis emphasizes the importance of regioselective triazole formation for bioactivity .

A. Insect Olfaction and Repellent Activity

- VUAA1: Acts as a potent Orco agonist (EC₅₀ = 2–20 µM), inducing aversive behavior in Anopheles larvae via β-catenin inhibition .

- Comparison : N-cyclopentyl-2-(4-ethylphenyl)acetamide’s lack of a triazole-thio group may reduce Orco affinity but could retain repellent properties through hydrophobic interactions.

B. Psychoactive Effects

- 2-(Benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide (4d) : Shortens immobility time in forced swim tests (FST), indicating stimulant effects akin to modafinil .

C. Enzyme Inhibition

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.